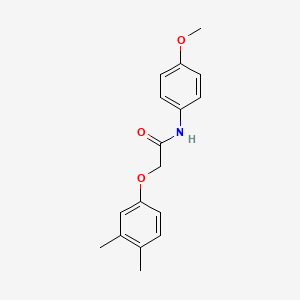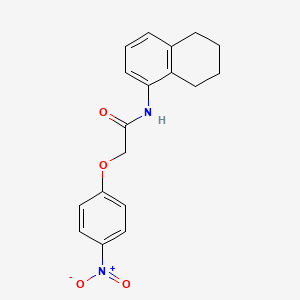
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as DFP-10825, is a chemical compound that has been studied for its potential use in treating various medical conditions. This compound belongs to the class of isoxazolecarboxamide derivatives and has shown promising results in scientific research applications.
作用機序
The mechanism of action of N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves its ability to modulate the activity of ion channels in neurons. Specifically, it has been shown to inhibit the activity of voltage-gated sodium channels (VGSCs) and transient receptor potential vanilloid 1 (TRPV1) channels. By inhibiting the activity of these channels, N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can reduce the excitability of neurons and decrease the transmission of pain signals.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit VGSCs and TRPV1 channels, it has also been shown to modulate the activity of other ion channels, including voltage-gated potassium channels (VGKCs) and voltage-gated calcium channels (VGCCs). These effects can lead to changes in neurotransmitter release, neuronal excitability, and synaptic plasticity.
実験室実験の利点と制限
One of the primary advantages of using N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in lab experiments is its specificity for ion channels, which allows researchers to study the effects of channel modulation in a controlled manner. However, one of the limitations of using N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of potential future directions for research on N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of interest is the development of more selective compounds that can target specific ion channels with greater precision. Another area of interest is the investigation of the long-term effects of N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide on neuronal function and synaptic plasticity. Additionally, there is potential for the use of N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in the treatment of other medical conditions, such as anxiety and depression.
合成法
The synthesis of N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves the reaction of 3,4-difluoroaniline and 5-methyl-3-phenylisoxazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been studied for its potential use in various scientific research applications. One of its primary applications is in the field of neuroscience, where it has been investigated for its ability to modulate the activity of ion channels in neurons. It has also been studied for its potential use in treating conditions such as epilepsy and chronic pain.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c1-10-15(16(21-23-10)11-5-3-2-4-6-11)17(22)20-12-7-8-13(18)14(19)9-12/h2-9H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMUYNDERREXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5811139.png)
![methyl 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5811141.png)

![3-ethoxy-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5811149.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811150.png)

![2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide](/img/structure/B5811165.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5811171.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5811181.png)



![2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811213.png)
![2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5811218.png)